molecular formula C17H18O4 B8463282 2-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)ethanone

2-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)ethanone

Cat. No. B8463282
M. Wt: 286.32 g/mol
InChI Key: HYFOJZRRMCKZRE-UHFFFAOYSA-N
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Patent
US07022733B2

Procedure details

A mixture of 74 (1.5 g, 5.2 mmol) and Pyridine HCl (10 g) was heated to 200° C. After 1.5 hr, the reaction was cooled and diluted with water. The aqueous layer was extracted with EtOAc and the organic layer was dried, concentrated to give a solid which was triturated with CH2Cl2 to give a solid (0.6 g, 51%): Mp=275–278° C.; 1H NMR (DMSO-d6) δ 9.81 (br s, 1 H), 9.12 (br s, 1 H), 7.66 (d, 2 H, J=2.5 Hz), 7.32 (d, 1 H, J=8.5 Hz), 7.00 (s, 1 H), 6.90–6.83 (m, 3 H), 6.65 (dd, 1 H, J=8.6 Hz, 2.6 Hz); MS 225 (M−H)−.
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
51%

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:8]=[CH:7][C:6]([O:9]C)=[CH:5][C:4]=1[CH2:11][C:12]([C:14]1[CH:19]=[CH:18][C:17]([O:20]C)=[CH:16][CH:15]=1)=[O:13].Cl.N1C=CC=CC=1>O>[OH:20][C:17]1[CH:18]=[CH:19][C:14]([C:12]2[O:13][C:3]3[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][C:4]=3[CH:11]=2)=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)OC)CC(=O)C1=CC=C(C=C1)OC
Name
Quantity
10 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was triturated with CH2Cl2

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=1OC2=C(C1)C=C(C=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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